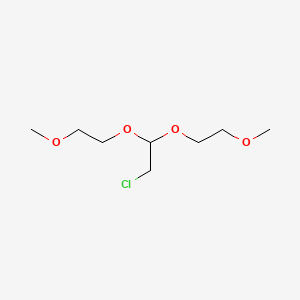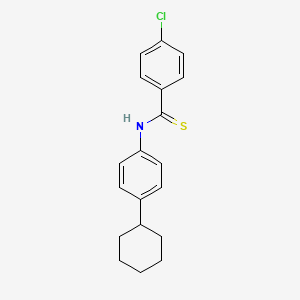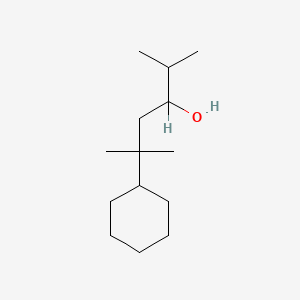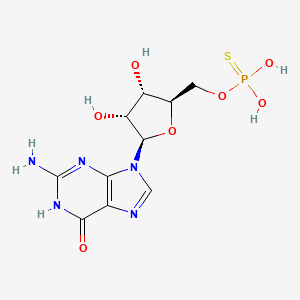
Guanosine 5'-monophosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine 5’-monophosphate synthetase is an enzyme that catalyzes the final step in the de novo biosynthesis of guanosine monophosphate. This enzyme belongs to the glutamine amidotransferase family and plays a crucial role in cellular processes such as DNA replication, transcription, and translation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The de novo pathway for the synthesis of guanosine monophosphate from xanthosine monophosphate is enabled by guanosine 5’-monophosphate synthetase. The enzyme catalyzes the conversion of xanthosine monophosphate to guanosine monophosphate in the presence of adenosine triphosphate and glutamine .
Industrial Production Methods
Industrial production of guanosine 5’-monophosphate synthetase involves recombinant DNA technology to express the enzyme in suitable host cells, such as Escherichia coli. The enzyme is then purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine 5’-monophosphate synthetase undergoes several types of reactions, including:
Amination: The enzyme catalyzes the amination of xanthosine monophosphate to form guanosine monophosphate.
Hydrolysis: The enzyme hydrolyzes glutamine to produce ammonia, which is then used in the amination reaction.
Common Reagents and Conditions
Adenosine triphosphate: Provides the energy required for the reaction.
Glutamine: Serves as the nitrogen source for the amination reaction.
Major Products
Guanosine monophosphate: The primary product formed from the amination of xanthosine monophosphate.
Applications De Recherche Scientifique
Chemistry
Guanosine 5’-monophosphate synthetase is used in the study of enzyme catalysis and allosteric regulation. It serves as a model enzyme for understanding the mechanisms of glutamine amidotransferases .
Biology
The enzyme is essential for nucleotide biosynthesis and is studied in the context of cellular metabolism and regulation .
Medicine
Guanosine 5’-monophosphate synthetase is a potential drug target for developing treatments against diseases caused by pathogens that rely on this enzyme for nucleotide biosynthesis .
Industry
The enzyme is used in the production of guanosine monophosphate, which is a key ingredient in flavor enhancers and food additives .
Mécanisme D'action
Guanosine 5’-monophosphate synthetase catalyzes the conversion of xanthosine monophosphate to guanosine monophosphate through a two-step process:
Glutaminolysis: The enzyme hydrolyzes glutamine to produce ammonia.
Amination: The ammonia is transferred to xanthosine monophosphate to form guanosine monophosphate.
The enzyme’s active site contains distinct catalytic pockets for glutaminolysis and amination, connected by a channel that facilitates the movement of ammonia .
Comparaison Avec Des Composés Similaires
Similar Compounds
Inosine monophosphate dehydrogenase: Catalyzes the oxidation of inosine monophosphate to xanthosine monophosphate.
Adenylosuccinate synthetase: Catalyzes the conversion of inosine monophosphate to adenylosuccinate.
Uniqueness
Guanosine 5’-monophosphate synthetase is unique in its ability to catalyze the final step in the de novo biosynthesis of guanosine monophosphate, making it a critical enzyme in nucleotide metabolism .
Propriétés
Numéro CAS |
76310-16-2 |
|---|---|
Formule moléculaire |
C10H14N5O7PS |
Poids moléculaire |
379.29 g/mol |
Nom IUPAC |
2-amino-9-[(2R,3R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H14N5O7PS/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(19,20)24/h2-3,5-6,9,16-17H,1H2,(H2,19,20,24)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
DIDGPCDGNMIUNX-UUOKFMHZSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)O)O)O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=S)(O)O)O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


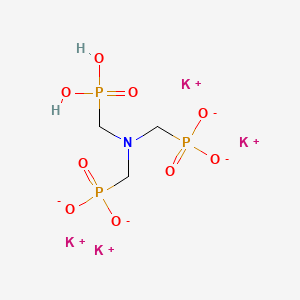
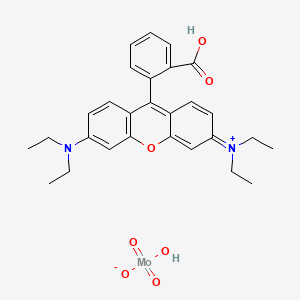
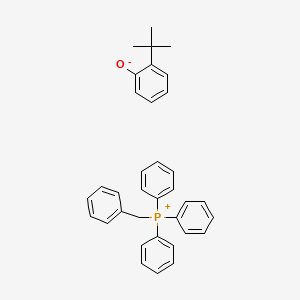

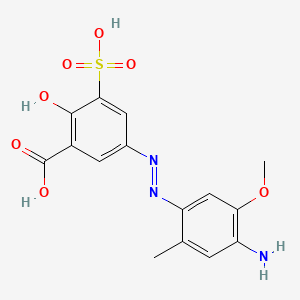
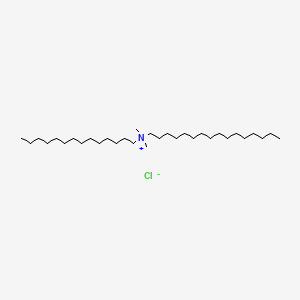

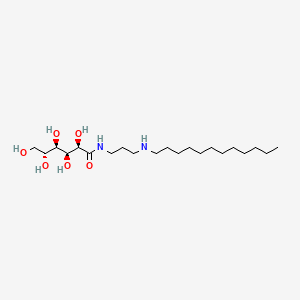

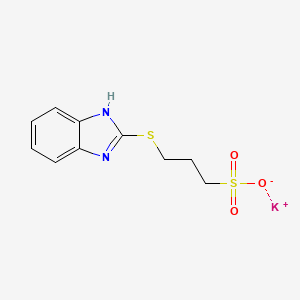
![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)
